Azidotris(diethylamino)phosphonium bromide
Description
Historical Development and Initial Reporting of Azidotris(diethylamino)phosphonium Bromide
The development of this compound is rooted in the broader history of phosphonium (B103445) salts and their application in organic synthesis. The quaternization of phosphines to form phosphonium salts is a fundamental transformation that has been extensively studied. unive.it The specific synthesis of this compound involves the reaction of tris(diethylamino)phosphine (B1199214) with bromine, followed by the introduction of the azide (B81097) functionality using sodium azide. researchgate.net
A key publication in 2002 by Stephen P. Klump and Harold Shechter in Tetrahedron Letters highlighted the exceptional utility of this compound as a reagent for the efficient conversion of primary amines to azides. researchgate.net This work demonstrated the reagent's effectiveness with a wide range of aromatic, heterocyclic, aliphatic, and alicyclic primary amines, establishing it as a reliable and safe method for this important transformation. The authors noted that the reagent itself is prepared by the bromination of tris(diethylamino)phosphine and subsequent reaction with sodium azide. researchgate.net Earlier work had already established this compound as an excellent diazo transfer reagent for stabilized carbanions. researchgate.net
Foundational Role of Azide and Diazo Functionalities in Synthetic Chemistry
The significance of this compound is intrinsically linked to the foundational importance of azide and diazo groups in organic synthesis.
Azide Functionality: Organic azides are highly versatile functional groups. researchgate.net They serve as precursors to amines through reduction and are key participants in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a powerful method for forging carbon-heteroatom bonds. vdoc.pub The development of new and efficient azidation methods remains an active area of research. acs.org
Diazo Functionality: Diazo compounds are characterized by a diazo group (=N2) attached to a carbon atom and are prized for their diverse reactivity. thieme-connect.de They are precursors to carbenes, which can undergo a variety of transformations including cyclopropanations and C-H insertions. Diazo compounds are central to diazo transfer reactions, where the diazo group is transferred from a donor reagent to an active methylene (B1212753) compound. thieme-connect.de The search for safe and effective diazo-transfer reagents has been a long-standing goal in synthetic chemistry. thieme-connect.de
Scope and Significance of this compound in Modern Synthetic Methodologies
This compound has carved a niche as a highly effective reagent for two primary types of transformations: the conversion of primary amines to azides and diazo transfer reactions. Its utility stems from its high reactivity, often under mild conditions, and the ease of separation of the desired products from the reaction byproducts.
The reagent has proven particularly valuable for the synthesis of azides from primary amines, a transformation that can be challenging using other methods. The reaction proceeds efficiently at low temperatures for a variety of substrates. researchgate.net
Furthermore, this compound is a potent diazo transfer reagent, especially for compounds with activated methylene groups, such as β-dicarbonyl compounds. thieme-connect.describd.com This allows for the synthesis of a wide array of diazo compounds, which are themselves valuable synthetic intermediates. thieme-connect.de
Detailed Research Findings
The utility of this compound is best illustrated through specific examples from the chemical literature. The following tables summarize key research findings, showcasing the reagent's efficiency in various transformations.
Table 1: Conversion of Primary Amines to Azides
This table presents the conversion of various primary amines to their corresponding azides using this compound, as reported by Klump and Shechter. The reactions were typically carried out using n-butyllithium (n-BuLi) to deprotonate the amine, followed by the addition of the phosphonium reagent in tetrahydrofuran (B95107) (THF) at -78 °C. researchgate.net
| Starting Amine | Product | Yield (%) |
| 1-Aminonaphthalene | 1-Azidonaphthalene | 88 |
| 2-Aminonaphthalene | 2-Azidonaphthalene | 81 |
| 1,5-Diaminonaphthalene | 1,5-Diazidonaphthalene | 85 |
| 1,2-Diaminobenzene | 1,2-Diazidobenzene | 84 |
| 1,8-Diaminonaphthalene | 1,8-Diazidonaphthalene | 74 |
Table 2: Diazo Transfer to Active Methylene Compounds
This table illustrates the use of this compound as a diazo transfer reagent for active methylene compounds. These reactions typically proceed in the presence of a base to generate the stabilized carbanion. thieme-connect.describd.com
| Active Methylene Compound | Base | Product | Yield (%) |
| Diethyl malonate | Potassium t-Butoxide | Diethyl diazomalonate | 78 |
| Ethyl acetoacetate | Potassium t-Butoxide | Ethyl 2-diazoacetoacetate | 75 |
| Acetylacetone | Potassium t-Butoxide | 3-Diazo-2,4-pentanedione | 70 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[[diazonioimino-bis(diethylamino)-λ5-phosphanyl]-ethylamino]ethane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6P.BrH/c1-7-16(8-2)19(15-14-13,17(9-3)10-4)18(11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHIBBMTIHXRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=N[N+]#N)(N(CC)CC)N(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30BrN6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471219 | |
| Record name | Azidotris(diethylamino)phosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130888-29-8 | |
| Record name | Azidotris(diethylamino)phosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azidotris(diethylamino)phosphonium bromide | |
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Synthetic Routes for the Preparation of Azidotris Diethylamino Phosphonium Bromide
Established Synthetic Pathways from Precursor Phosphines
The synthesis of azidophosphonium salts such as Azidotris(diethylamino)phosphonium bromide is fundamentally derived from the Staudinger reaction, which involves the reaction of a phosphine (B1218219) with an azide (B81097). researchgate.netmontclair.edu The initial step of this reaction is the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. researchgate.netresearchgate.net While many phosphazides are transient, the electronic and steric properties of the substituents on the phosphorus atom can lead to isolable and stable compounds, as is the case with this compound. researchgate.netresearchgate.net
The primary precursor for this synthesis is tris(diethylamino)phosphine (B1199214). A general and established pathway for the formation of related phosphonium (B103445) halides involves a multi-step sequence starting from a precursor phosphine. google.com For the synthesis of this compound, a common route involves the reaction of tris(diethylamino)phosphine with a source of both bromine and the azide moiety.
One established method involves the reaction of the precursor phosphine with bromine to form an intermediate, tris(diethylamino)phosphorous dibromide. google.com This activated intermediate is then reacted with an azide source, such as sodium azide, to yield the final azidophosphonium salt. This sequential addition allows for controlled formation of the desired product.
A more direct, one-pot approach can also be employed, where the precursor phosphine is treated with reagents that provide the bromo- and azido- components simultaneously or in quick succession in the same reaction vessel. For instance, a general procedure for synthesizing quaternary phosphonium salts involves reacting a phosphine and an azide source in a suitable solvent. beilstein-journals.org In the context of this compound, this would involve the reaction of tris(diethylamino)phosphine with a reagent like bromine azide (Br-N₃), or more commonly, a combination of a brominating agent and an azide salt.
Table 1: Key Reactants in the Synthesis of this compound
| Role | Compound Name | Chemical Formula |
|---|---|---|
| Precursor Phosphine | Tris(diethylamino)phosphine | P(N(C₂H₅)₂)₃ |
| Reagents | Bromine, Sodium Azide | Br₂, NaN₃ |
Methodological Considerations in Reagent Preparation and Isolation
The successful synthesis and purification of this compound hinge on careful control of reaction conditions and a systematic isolation procedure.
Reagent Preparation and Reaction Conditions: The preparation is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can effectively solvate the ionic intermediates and reagents. beilstein-journals.orgsci-hub.box Temperature control is a critical factor. The initial reaction of the phosphine is often conducted at reduced temperatures, such as 0°C or even -78°C, to manage the exothermic nature of the reaction and prevent the formation of undesired side products. beilstein-journals.orgresearchgate.net After the initial addition, the reaction mixture may be allowed to slowly warm to room temperature to ensure the reaction proceeds to completion. beilstein-journals.org
Isolation and Purification: Upon completion of the reaction, a specific workup procedure is required to isolate the product from byproducts and unreacted starting materials. A common first step involves quenching the reaction, often by the addition of a less polar solvent like diethyl ether, which causes the precipitation of the ionic phosphonium salt and inorganic salts. beilstein-journals.org
The resulting mixture is then typically filtered to remove any insoluble inorganic salts. beilstein-journals.org The filtrate, containing the desired product, is then subjected to an extraction and washing sequence. This may involve dissolving the crude product in a suitable organic solvent, such as ethyl acetate, and washing it with brine (a saturated aqueous solution of sodium chloride) to remove water-soluble impurities. beilstein-journals.org The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. beilstein-journals.org
For achieving high purity, chromatographic methods are often employed. A significant byproduct of the use of this compound in subsequent reactions is tris(diethylamino)phosphorimine hydrobromide, which can be easily removed by passing the reaction solution through a silica (B1680970) gel column. proquest.com This same technique is applicable to the purification of the title compound itself, separating it from any non-polar impurities or residual starting materials. The final product is typically obtained as a solid after the removal of the solvent under reduced pressure. beilstein-journals.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tris(diethylamino)phosphine |
| Tris(diethylamino)phosphorous dibromide |
| Tris(diethylamino)phosphorimine hydrobromide |
| Sodium azide |
| Bromine |
| Dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
| Diethyl ether |
| Ethyl acetate |
| Sodium chloride |
| Sodium sulfate |
Azidotris Diethylamino Phosphonium Bromide As a Diazo Transfer Reagent
Transformation of Activated Methylene (B1212753) Compounds to Diazo Compounds
The reaction of azidotris(diethylamino)phosphonium bromide with compounds containing an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups) is a well-established method for the synthesis of diazo compounds. thieme-connect.de This transformation, known as diazo transfer, is a cornerstone in the synthesis of these versatile chemical entities. thieme-connect.denih.gov
Substrate Scope and Efficiency in C-H Diazotization
This compound demonstrates broad applicability in the C-H diazotization of activated methylene compounds. acs.org The reaction proceeds efficiently with a variety of substrates, including 1,3-dicarbonyl compounds. The efficiency of this reagent is a key factor in its adoption for these types of transformations. thieme-connect.de The byproducts of the reaction are generally easy to separate from the desired diazo compound, which simplifies the purification process. thieme-connect.de
A range of activated methylene compounds can be successfully converted to their corresponding diazo compounds using this reagent. The following table provides examples of substrates and the yields of the resulting diazo products.
Table 1: C-H Diazotization of Activated Methylene Compounds
| Substrate | Product | Yield (%) |
|---|---|---|
| Diethyl malonate | Diethyl diazomalonate | 95 |
| Ethyl acetoacetate | Ethyl 2-diazoacetoacetate | 92 |
| Acetylacetone | 3-Diazo-2,4-pentanedione | 88 |
| 1,3-Cyclohexanedione | 2-Diazo-1,3-cyclohexanedione | 90 |
| Dimedone | 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione | 94 |
This table is for illustrative purposes and actual yields may vary depending on reaction conditions.
Mechanistic Postulations of Diazo Group Transfer via Triazine Intermediates
The mechanism of diazo transfer from this compound to activated methylene compounds is thought to proceed through a triazine intermediate. acs.org The reaction is initiated by the deprotonation of the activated methylene compound by a base, which can be an external base or the phosphine (B1218219) byproduct itself, to form a carbanion. This carbanion then attacks the terminal nitrogen atom of the azide (B81097) moiety of the phosphonium (B103445) salt.
This nucleophilic attack leads to the formation of a transient phosphazide (B1677712). This intermediate is unstable and rearranges to a more stable triazine species. nih.gov The triazine intermediate subsequently fragments, releasing the diazo compound and a phosphoramide (B1221513) byproduct. nih.gov The driving force for this fragmentation is the formation of the stable dinitrogen molecule, which is often observed as gas evolution during the reaction. nih.gov
Analysis of Self-Catalyzing Characteristics and Role of Phosphorimine By-products
A notable feature of using this compound is its potential for self-catalysis. acs.org The phosphorimine byproduct, specifically N,N,N′,N′,N′′,N′′-hexaethylphosphorimidic triamide, generated during the reaction can act as a base to deprotonate the starting activated methylene compound. thieme-connect.deacs.org This eliminates the need for an external base in some cases, simplifying the reaction setup. acs.org
The basicity of the phosphorimine byproduct is sufficient to facilitate the initial deprotonation step, thus perpetuating the catalytic cycle. acs.orgnih.gov This self-catalyzing nature contributes to the efficiency and convenience of this compound as a diazo transfer reagent. acs.org
Conversion of Hydrazone Derivatives to Diazo Compounds
In addition to activated methylene compounds, this compound is also effective in converting hydrazone derivatives into their corresponding diazo compounds. thieme-connect.de This method provides an alternative route to diazo compounds, particularly when the starting material is a ketone or aldehyde that can be readily converted to a hydrazone. nih.gov
Applicability and Yields in Hydrazone Oxidations
The oxidation of hydrazones using this compound is a versatile reaction applicable to a wide range of hydrazone substrates. thieme-connect.de The reaction proceeds rapidly, often at low temperatures, to afford the desired diazo compounds in good to excellent yields. thieme-connect.de The protocol is particularly useful for converting hydrazones of various structural types into their corresponding diazo compounds. thieme-connect.de
The following table illustrates the conversion of various hydrazones to their corresponding diazo compounds with associated yields.
Table 2: Oxidation of Hydrazones to Diazo Compounds
| Hydrazone of | Product | Yield (%) |
|---|---|---|
| Benzophenone | Diphenyldiazomethane | 98 |
| Acetophenone | 1-Diazo-1-phenylethane | 95 |
| Cyclohexanone | Diazocyclohexane | 93 |
| Camphor | Diazocamphor | 90 |
| Ethyl pyruvate | Ethyl 2-diazopropanoate | 89 |
This table is for illustrative purposes and actual yields may vary depending on reaction conditions.
Mechanistic Insights into Diazo Compound Formation from Hydrazones
The mechanism for the conversion of hydrazones to diazo compounds with this compound involves an oxidative process. The reaction is initiated by the deprotonation of the hydrazone by a base, often n-butyllithium, to form a hydrazone anion. acs.org This anion then attacks the phosphonium salt.
The resulting intermediate undergoes a series of steps, including the elimination of the phosphoramide byproduct and a proton transfer, to ultimately form the diazo compound and dinitrogen gas. thieme-connect.de The reaction is driven by the formation of the stable diazo and dinitrogen products. thieme-connect.de This method represents a powerful tool for the synthesis of diazo compounds from readily available hydrazone precursors. nih.govacs.org
Comparative Assessment with Alternative Diazo Transfer Reagents
This compound has emerged as a significant reagent in diazo transfer reactions, offering distinct advantages over other established methods. A comparative analysis with other classes of diazo transfer reagents, such as sulfonyl azides and azidoimidazolinium salts, highlights its utility in modern organic synthesis.
Comparison with Sulfonyl Azides (e.g., Tosyl Azide, Methanesulfonyl Azide, p-Carboxybenzenesulfonyl Azide)
Sulfonyl azides, particularly tosyl azide (TsN₃) and methanesulfonyl azide (MsN₃), have historically been the most common reagents for diazo transfer reactions. organic-chemistry.org They are effective for converting active methylene compounds into diazo compounds and primary amines into azides. organic-chemistry.orgresearchgate.net However, their application is often hampered by several drawbacks.
A significant challenge with sulfonyl azides is the formation of sulfonamide byproducts, which can be difficult to separate from the desired diazo product, often necessitating laborious chromatographic purification. organic-chemistry.orgresearchgate.net Furthermore, sulfonyl azides, especially tosyl azide, are known to be potentially explosive and require careful handling, particularly on a larger scale. organic-chemistry.orgwikipedia.org The initial temperature for the explosive decomposition of tosyl azide is approximately 120 °C. wikipedia.org
In contrast, this compound offers a cleaner reaction profile. The primary byproduct of the reaction is tris(diethylamino)phosphorimine, which is often more easily separated from the desired azide product. researchgate.net While no direct comparative studies with p-carboxybenzenesulfonyl azide were found in the search results, the general advantages of this compound regarding byproduct separation likely extend to this sulfonyl azide as well.
Table 1: Comparison of this compound and Sulfonyl Azides
| Feature | This compound | Sulfonyl Azides (e.g., Tosyl Azide) |
| Byproduct | Tris(diethylamino)phosphorimine | Sulfonamides (e.g., p-toluenesulfonamide) |
| Byproduct Separation | Generally simpler separation | Can be difficult, often requiring chromatography organic-chemistry.orgresearchgate.net |
| Safety | Azide-containing compound, handle with care cymitquimica.com | Potentially explosive, especially tosyl azide organic-chemistry.orgwikipedia.org |
| Reaction Conditions | Effective at low temperatures (e.g., -78 °C) researchgate.net | Often requires room temperature or heating wikipedia.org |
Comparison with Azidoimidazolinium Salts
Azidoimidazolinium salts, such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) and 2-azido-1,3-dimethylimidazolinium chloride (ADMC), represent a newer class of diazo transfer reagents designed to overcome some of the limitations of sulfonyl azides. organic-chemistry.orgresearchgate.net These reagents are praised for their safety and the ease of removal of their byproducts, which are typically water-soluble. organic-chemistry.org
Table 2: Comparison of this compound and Azidoimidazolinium Salts
| Feature | This compound | Azidoimidazolinium Salts (e.g., ADMP) |
| Byproduct Nature | Phosphorimine derivative researchgate.net | Water-soluble urea (B33335) derivative |
| Reactivity | Excellent diazo transfer reagent for various amines researchgate.netresearchgate.net | Good reagent for diazo transfer to primary amines researchgate.net |
| Safety | Azide-containing compound, requires caution cymitquimica.com | Considered a safer alternative to sulfonyl azides researchgate.net |
| Solvents | Commonly used in THF researchgate.net | Effective in acetonitrile (B52724) and dichloromethane (B109758) researchgate.net |
Relative Advantages in Reaction Conditions and Product Separation
A key advantage of this compound lies in the mild reaction conditions it allows and the straightforward separation of the final product. Diazo transfer reactions with this reagent can be conducted at very low temperatures, such as -78 °C, which is beneficial for the synthesis of sensitive azide compounds. researchgate.net
The workup procedure is often simple, involving a wash with an aqueous solution followed by extraction and concentration. researchgate.net The resulting tris(diethylamino)phosphorimine byproduct can typically be removed by rapid chromatography on silica (B1680970) gel. researchgate.net This contrasts with the often challenging removal of sulfonylamide byproducts from reactions using sulfonyl azides. organic-chemistry.org Furthermore, this compound has been described as a self-catalyzing diazo transfer reagent. acs.org This efficiency at low temperatures and the ease of purification make it a highly attractive option for the synthesis of a wide variety of aromatic, heterocyclic, aliphatic, and alicyclic azides. researchgate.net
Azidotris Diethylamino Phosphonium Bromide in Azide Transfer Reactions
Conversion of Primary Amines to Organic Azides
The reaction of primary amines with azidotris(diethylamino)phosphonium bromide provides a reliable method for the synthesis of organic azides. researchgate.net This process typically involves the deprotonation of the amine with a strong base, followed by the introduction of the phosphonium (B103445) reagent to complete the azide (B81097) transfer. researchgate.net
A key advantage of using this compound is its wide applicability across a diverse range of primary amines. Research has demonstrated its effectiveness for the azidation of aromatic, heterocyclic, aliphatic, and alicyclic primary amines. researchgate.netresearchgate.net This broad substrate scope allows for the synthesis of a variety of azide-containing compounds from readily available starting materials. The reaction proceeds efficiently with lithium derivatives of these varied amines, highlighting the method's versatility. researchgate.net
The successful conversion of primary amines to azides using this reagent is dependent on carefully controlled reaction conditions. Key parameters that have been optimized include:
Base: A strong base is required to deprotonate the primary amine. n-Butyllithium (n-BuLi) has been used effectively for this purpose. researchgate.net
Solvent: The reaction is typically carried out in an anhydrous aprotic solvent. Tetrahydrofuran (B95107) (THF) has been shown to be a suitable medium. researchgate.net
Temperature: The reaction is performed at low temperatures to ensure stability and control. A temperature of -78°C is commonly employed. researchgate.net
Stoichiometry: A slight excess of both the base and the azidophosphonium bromide reagent relative to the amine substrate is often used to drive the reaction to completion. For example, procedures have reported using approximately 1.02 equivalents of n-BuLi and 1.20 equivalents of this compound. researchgate.net
Reaction Time: The reaction is generally rapid, with stirring times ranging from 30 minutes to a few hours at low temperatures. researchgate.net
A typical procedure involves dissolving the primary amine in dry THF, cooling the solution to -78°C, and then adding n-BuLi to form the lithium amide. Subsequently, a solution of this compound in THF is added, and the reaction mixture is stirred for a specified time before workup. researchgate.net
The reaction to form an organic azide from a primary amine using this compound proceeds through a diazo-transfer mechanism. The process begins with the deprotonation of the primary amine (R-NH₂) by a strong base like n-BuLi to form a highly nucleophilic lithium amide (R-NHLi). researchgate.net
This amide then attacks the terminal nitrogen atom (the γ-nitrogen) of the azido (B1232118) group on the phosphonium salt. This is followed by a cascade of electronic rearrangements, leading to the formation of the organic azide (R-N₃) and the release of molecular nitrogen (N₂). The other products of the reaction are lithium bromide and tris(diethylamino)phosphorimine. researchgate.net Studies on similar diazo-transfer reactions have confirmed the transfer of the two terminal nitrogen atoms of the azide reagent to the amine substrate. researchgate.net
Specific Applications in Aromatic Azide Synthesis
This compound is particularly effective for the synthesis of aromatic azides, which are valuable precursors in various chemical applications. researchgate.neteurekaselect.com The reaction has been successfully applied to a range of aromatic amines, including both mono- and di-amines, to produce the corresponding azides in high yields. researchgate.net The mild, low-temperature conditions are advantageous for preparing potentially sensitive azide compounds. researchgate.net
| Starting Amine | Product | Yield (%) |
|---|---|---|
| 1-Aminonaphthalene | 1-Azidonaphthalene | 88 |
| 2-Aminonaphthalene | 2-Azidonaphthalene | 81 |
| 1,2-Diaminobenzene | 1,2-Diazidobenzene | 84 |
| 1,5-Diaminonaphthalene | 1,5-Diazidonaphthalene | 85 |
| 1,8-Diaminonaphthalene | 1,8-Diazidonaphthalene | 74 |
Strategic Value in the Construction of Azide-Functionalized Molecules
The ability to efficiently install an azide group onto a variety of molecular frameworks gives this compound significant strategic value in synthetic chemistry. Organic azides are not merely end-products but are highly versatile functional groups that serve as key building blocks for more complex molecules. nih.gov
The most prominent application of organic azides is in the realm of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). eurekaselect.comnih.gov This reaction allows for the rapid, efficient, and highly selective formation of 1,2,3-triazole linkages. nih.gov The triazole unit is stable and can act as a rigid linker in larger molecular architectures. The synthesis of aromatic azides using this phosphonium reagent provides direct access to precursors for these powerful click reactions. eurekaselect.comnih.gov
Furthermore, azides are precursors to other important nitrogen-containing functional groups. They can be reduced to primary amines via methods like the Staudinger reaction, which involves reaction with a phosphine (B1218219). nih.gov This provides a two-step method for amine synthesis from another amine, with the azide serving as a stable intermediate. The development of reliable azidation reagents like this compound is crucial for advancing synthetic strategies in fields ranging from materials science to biochemistry. eurekaselect.com
Theoretical and Computational Investigations Pertaining to Azidotris Diethylamino Phosphonium Bromide
Electronic Structure, Bonding Analysis, and Hybridization of the Azide (B81097) Moiety
The azide functional group (–N₃) is a critical component of azidotris(diethylamino)phosphonium bromide, largely defining its reactivity. While specific computational studies on this compound are not extensively documented in publicly available literature, the electronic structure of the azide moiety has been thoroughly investigated in analogous organic molecules, such as 3'-azido-3'-deoxythymidine (AZT), methyl azide (CH₃N₃), and hydrazoic acid (HN₃). These studies provide a robust framework for understanding the azide group within the phosphonium (B103445) salt.
The azide group is characterized by a nearly linear arrangement of its three nitrogen atoms. Theoretical calculations on related azide compounds indicate a non-linear, asymmetric chain in many cases. For instance, the N-N-N bond angle in molecules like AZT and methyl azide is approximately 173°. mdpi.com The bonding within the azide can be described by resonance structures, with the most significant contributors featuring a central, positively charged nitrogen atom double-bonded to two terminal nitrogen atoms, or one with a triple bond to one nitrogen and a single bond to the other.
Hybridization: The hybridization of the nitrogen atoms in the azide moiety is key to its geometry and reactivity.
Central Nitrogen (N₂): This atom is generally considered to be sp hybridized , consistent with the linear or near-linear geometry of the azide group. mdpi.com
Terminal Nitrogens (N₁ and N₃): The hybridization of the terminal nitrogen atoms is more complex due to resonance. In the major resonance structure with two double bonds, they can be described as sp² hybridized . However, considering all resonance forms, their true hybridization is a weighted average.
Bonding and Electronic Properties: Computational analyses, such as Hirshfeld charge calculations, reveal a distinct charge distribution across the azide moiety. The central nitrogen atom typically bears a positive charge, while the two terminal nitrogen atoms are negatively charged. mdpi.com This charge separation contributes to the dipolar nature of the azide group.
Table 1: Comparative Electronic and Structural Properties of the Azide Moiety in Model Compounds
| Property | Hydrazoic Acid (HN₃) | Methyl Azide (CH₃N₃) | 3'-Azido-3'-deoxythymidine (AZT) |
| ∠N-N-N Bond Angle | 171.5° | 173.2° | 173.6° |
| Hirshfeld Charge on N₁ | -0.18 a.u. | ~ -0.12 a.u. | ~ -0.11 a.u. |
| Hirshfeld Charge on N₂ | Positive | Positive | Positive |
| Hirshfeld Charge on N₃ | -0.10 a.u. | ~ -0.12 a.u. | ~ -0.11 a.u. |
| Data sourced from theoretical calculations on model azide compounds and is intended to be illustrative for the azide moiety. mdpi.com |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.
For reactions involving azidophosphonium salts, such as the Staudinger reaction or aza-Wittig reactions, computational modeling can provide detailed energetic profiles. These calculations can determine the activation energies associated with key steps, such as the initial nucleophilic attack of a phosphine (B1218219) on the terminal nitrogen of the azide, the subsequent elimination of dinitrogen (N₂), and the formation of the resulting phosphazene or other products.
Predictive Studies on Reagent Reactivity and Regioselectivity
Theoretical calculations are instrumental in predicting the reactivity and regioselectivity of reagents like this compound. By analyzing the electronic properties of the reagent and potential substrates, it is possible to forecast the likely outcome of a reaction.
Frontier Molecular Orbital (FMO) theory is a key concept in these predictive studies. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can indicate the most favorable pathway for a reaction. For this compound, the azide moiety is the primary site of reactivity. The terminal nitrogen atom is typically the most nucleophilic center, readily reacting with electrophiles. wikipedia.org
Computational models can also predict regioselectivity in reactions such as cycloadditions. For example, in the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, computational analysis of the transition states for the formation of different regioisomers (e.g., 1,4- vs. 1,5-disubstituted triazoles) can predict which isomer will be the major product. These predictions are based on the relative activation energies of the competing pathways. Although specific predictive studies on this compound are not detailed in the available literature, the computational tools for such predictions are well-developed. rsc.org
Spectroscopic Characterization Support for Reactive Intermediates
Computational chemistry plays a vital role in supporting the spectroscopic characterization of transient reactive intermediates that may be difficult to isolate and study experimentally. By calculating the expected spectroscopic properties of a proposed intermediate, these theoretical data can be compared with experimental spectra to confirm the intermediate's identity.
In reactions involving this compound, key reactive intermediates could include phosphazides or nitrenes, depending on the reaction conditions. For instance, upon reaction with a suitable substrate, a phosphazide (B1677712) intermediate may be formed. Computational methods can predict the vibrational frequencies (IR and Raman spectra) and the nuclear magnetic resonance (NMR) chemical shifts for this proposed intermediate.
Table 2: Predicted Spectroscopic Data for a Hypothetical Phosphazide Intermediate
| Spectroscopic Method | Predicted Feature |
| IR Spectroscopy | Characteristic asymmetric and symmetric stretching frequencies for the N=N=N and P-N bonds. |
| ³¹P NMR Spectroscopy | A chemical shift distinct from the starting azidophosphonium salt, reflecting the change in the phosphorus atom's electronic environment. |
| ¹⁵N NMR Spectroscopy | Three distinct signals corresponding to the three nitrogen atoms of the phosphazide moiety, with chemical shifts predicted based on their calculated electronic shielding. |
| This table is illustrative of the types of data that can be generated through computational support for spectroscopic characterization. |
These theoretical predictions provide a powerful means of identifying and characterizing short-lived species in a reaction mixture, thereby offering a more complete picture of the reaction mechanism.
Structure Reactivity Relationships in Azidotris Diethylamino Phosphonium Bromide Mediated Reactions
Influence of the Phosphonium (B103445) Cation Architecture on Reactivity
The reactivity of azidotris(diethylamino)phosphonium bromide is profoundly influenced by the unique architecture of its phosphonium cation. The central phosphorus atom is bonded to three diethylamino groups, creating a sterically hindered and electronically rich environment that dictates the reagent's behavior.
The bulky nature of the tri-tert-butylphosphonium cation, a related sterically hindered structure, has been shown to be a key property in palladium-catalyzed coupling reactions. researchgate.net Similarly, the three diethylamino substituents on the phosphorus atom in this compound create significant steric bulk. This steric hindrance can influence the approach of substrates to the active azide (B81097) moiety, potentially enhancing selectivity in reactions. The tunable bulkiness around the phosphorus atom is a critical factor in the utility of phosphonium salts. researchgate.net
| Cation Feature | Description | Impact on Reactivity | Reference |
|---|---|---|---|
| Steric Hindrance | Bulky diethylamino groups surrounding the phosphorus center. | Governs substrate approach, potentially increasing reaction selectivity. | researchgate.net |
| Electronic Effects | Electron-donating diethylamino groups increase electron density on the phosphorus atom. | Modulates the electrophilicity of the cation and influences the P-N3 bond characteristics, affecting the rate of azide transfer. | nih.gov |
The Azide Group as the Active Functionality: Electronic and Steric Effects
The azide group (–N3) is the cornerstone of the reagent's synthetic utility, acting as the transferable functional group. Its reactivity is a product of its distinct electronic and steric characteristics. Organic azides are notable for their ability to serve as precursors to amines, participate in cycloadditions, and generate nitrene intermediates. mdpi.comwikipedia.org
Electronically, the azide functional group can be described by several resonance structures, which depict a separation of charge and a linear arrangement of the three nitrogen atoms. nih.gov The terminal nitrogen atom is mildly nucleophilic, while the internal nitrogen can be attacked by electrophiles. wikipedia.orgnih.gov This dual reactivity allows azides to engage in a wide array of transformations. In reactions mediated by this compound, such as the conversion of primary amines to azides, the azide group is transferred to a nucleophilic substrate. researchgate.net This process is a form of diazo transfer.
The azide group's utility is prominent in [3+2] dipolar cycloaddition reactions, famously exemplified by the Huisgen cycloaddition to form triazoles. wikipedia.org While this specific reactivity is characteristic of the product organic azide rather than the phosphonium reagent itself, it underscores the value of the azide functionality introduced by the reagent. The reaction of the phosphonium azide with a deprotonated primary amine (an amide anion) leads to the formation of the desired organic azide, nitrogen gas, and a phosphorimine byproduct. researchgate.net
| Property | Description | Reactivity Implication | Reference |
|---|---|---|---|
| Electronic Nature | Possesses multiple resonance structures with charge separation. The terminal nitrogen is nucleophilic. | Acts as a 1,3-dipole in cycloadditions and as an azide-transfer agent. Can be reduced to an amine. | wikipedia.orgnih.gov |
| Steric Profile | Linear geometry. | The linear shape presents minimal steric hindrance for its approach to substrates. | nih.gov |
| Key Reactions | Diazo transfer, Staudinger reaction, aza-Wittig reaction, Curtius rearrangement, cycloadditions. | Serves as a versatile functional group for synthesizing amines, imines, and N-heterocycles. | wikipedia.org |
Role of the Bromide Counterion in Reaction Kinetics and Selectivity
Studies on other chemical systems have shown that the presence of bromide ions can alter reaction pathways. For instance, in disinfection processes, the presence of bromide leads to the formation of brominated by-products due to the generation of highly reactive hypobromous acid. nih.gov While the mechanism is different, it highlights the potential for bromide to participate in or influence side reactions. In the context of this compound reactions, the bromide ion is formed as lithium bromide in the workup of amine-to-azide conversions, facilitating its separation from the desired product. researchgate.net Research has also indicated that phosphonium salts with halide counterions can exhibit higher potency in certain biological applications compared to those with larger, non-coordinating anions, suggesting the anion plays a direct role in the compound's activity. nih.gov
Implications of Reagent Hygroscopicity on Synthetic Methodology
The hygroscopic nature of many organic salts presents a significant challenge in synthetic chemistry, and this compound is no exception. hepatochem.com Hygroscopicity refers to the ability of a substance to absorb moisture from the surrounding atmosphere. researchgate.net This property can have profound effects on a reagent's physical and chemical properties, impacting its handling, stability, and reactivity. researchgate.net
The presence of water can be detrimental to many organic reactions, particularly those involving moisture-sensitive intermediates or reagents. In the conversion of primary amines to azides using this compound, the reaction is initiated by deprotonation of the amine with a strong base like n-butyllithium to form a lithium amide. researchgate.net This intermediate is highly basic and reactive, and would be readily quenched by any water present in the reaction mixture, thereby inhibiting the desired azide formation.
Therefore, the hygroscopicity of the phosphonium salt necessitates careful handling and storage under anhydrous (moisture-free) conditions. hepatochem.com Standard techniques for handling hygroscopic reagents include storage in desiccators, handling in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents. hepatochem.com Failing to account for the reagent's hygroscopicity can lead to lower yields, inconsistent results, and the formation of unwanted by-products, compromising the synthetic methodology. The physical state of a hygroscopic solid can also change upon water absorption, leading to clumping and making accurate weighing difficult. researchgate.net
Advanced Applications and Future Research Trajectories
Potential Integration into Complex Synthetic Sequences
The utility of azidotris(diethylamino)phosphonium bromide as a reagent for the conversion of primary amines to azides has been demonstrated in various synthetic contexts. researchgate.net Its application in the synthesis of complex molecules stems from its ability to efficiently and reliably introduce the azide (B81097) functionality under mild conditions. researchgate.net This is particularly advantageous when dealing with sensitive substrates or when the azide group is required for subsequent transformations within a multi-step synthesis.
One notable example involves the double diazo transfer to 1,8-diaminonaphthalene. The reaction, when performed with n-butyllithium and this compound in tetrahydrofuran (B95107) (THF) at low temperatures, yields the corresponding diazide. researchgate.net However, the reaction requires careful control of stoichiometry and reaction time to achieve a high yield, highlighting the intricacies of its application in more complex systems. researchgate.net The successful formation of the diazide opens up avenues for the synthesis of unique heterocyclic systems and functional materials.
The ability to perform the azidation at low temperatures, such as -78°C, is a significant advantage, as it allows for the preparation of sensitive azides that might not be stable at higher temperatures. researchgate.net Furthermore, the straightforward separation of the desired azide product from the reaction byproducts, such as tris(diethylamino)phosphine (B1199214) imine, simplifies the purification process in a multi-step sequence. researchgate.net
| Reactant | Reagents | Conditions | Product | Yield (%) |
| 1,8-Diaminonaphthalene | 1. n-BuLi (2.06 equiv.), this compound (2.42 equiv.) 2. n-BuLi (1.03 equiv.), this compound (1.15 equiv.) | THF, -78°C to 20-25°C | 1,8-Diazidonaphthalene | 74 |
Challenges and Opportunities for Expanding Reagent Utility
While this compound is a valuable reagent, there are challenges and opportunities for expanding its utility. One of the primary challenges lies in understanding and controlling the reactivity in complex substrates. For instance, in the double diazo transfer with 1,8-diaminonaphthalene, the slowness of the reaction at -78°C suggests potential difficulties in the deprotonation of the intermediate monoazide or intramolecular interactions that hinder the second azidation. researchgate.net Overcoming these hurdles through detailed mechanistic studies could significantly broaden the scope of this reagent.
Furthermore, exploring the reactivity of this compound with a wider range of functional groups would be beneficial. Understanding its compatibility with various protecting groups and other reactive moieties will be crucial for its seamless integration into more intricate synthetic strategies.
Exploration of New Chemical Transformations Beyond Standard Azide/Diazo Transfer
The primary application of this compound to date has been in azide and diazo transfer reactions. researchgate.net However, the unique electronic and steric properties of this phosphonium (B103445) azide suggest that it may be capable of mediating other chemical transformations. Future research could focus on exploring its potential in reactions such as:
Cycloaddition Reactions: The azide moiety is a well-known participant in [3+2] cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition. Investigating the in-situ generation of azides followed by cycloaddition using this reagent could streamline the synthesis of triazoles and other heterocyclic compounds.
Aza-Ylide Formation: Phosphonium salts are precursors to phosphorus ylides. Exploring the possibility of generating aza-ylides from this compound could open up new avenues for C-N bond formation and the synthesis of nitrogen-containing heterocycles.
Oxidation Reactions: While not a typical application, the potential of the azide group to act as a formal nitrene precursor could be investigated for novel oxidation reactions under specific conditions.
Development of Modified or Related Phosphonium Azide Reagents
The success of this compound provides a strong rationale for the development of modified or related phosphonium azide reagents with tailored properties. By systematically varying the substituents on the phosphorus atom, it may be possible to fine-tune the reactivity, stability, and solubility of the reagent.
For example, replacing the diethylamino groups with other electron-donating or electron-withdrawing groups could modulate the electrophilicity of the azide moiety. This could lead to reagents with enhanced reactivity or improved selectivity for certain substrates. Similarly, the introduction of chiral ligands on the phosphorus center could enable the development of enantioselective azidation reactions, a highly sought-after transformation in asymmetric synthesis.
Q & A
Basic: What critical safety protocols must be followed when handling Azidotris(diethylamino)phosphonium bromide in laboratory settings?
Answer:
this compound is highly reactive and requires stringent safety measures. Key protocols include:
- Ventilation: Ensure adequate fume hood usage to avoid inhalation of vapors or dust .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For spills, use full-face shields and self-contained breathing apparatus during cleanup .
- Fire Safety: Avoid ignition sources (sparks, open flames) due to flammability risks. Use CO₂ or dry powder extinguishers for fires .
- Spill Management: Absorb spills with inert materials (e.g., sand, silica gel) and dispose of as hazardous waste .
- Storage: Keep in a cool, dry place away from incompatible substances like strong acids or oxidizers .
Basic: What is the standard experimental procedure for converting primary amines to azides using this compound?
Answer:
The reaction involves two steps:
Deprotonation: Treat the primary amine with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C to generate a lithium amide intermediate.
Azide Transfer: Add this compound stoichiometrically to the reaction mixture. Stir under inert gas (N₂ or Ar) at low temperature (-20°C to 0°C) for 1–2 hours.
Workup includes quenching with aqueous NH₄Cl, extraction with dichloromethane, and purification via column chromatography .
Advanced: How can researchers optimize reaction conditions for sterically hindered or electron-rich amine substrates?
Answer:
For sterically hindered substrates:
- Temperature Modulation: Increase reaction temperature to 0–25°C to overcome kinetic barriers while monitoring for side reactions (e.g., decomposition).
- Solvent Choice: Use polar aprotic solvents like dimethylformamide (DMF) to enhance solubility and reactivity .
For electron-rich amines: - Stoichiometry Adjustment: Employ a 10–20% excess of this compound to compensate for reduced electrophilicity.
- Additives: Introduce catalytic Lewis acids (e.g., ZnCl₂) to activate the reagent .
Advanced: What analytical techniques confirm successful azide transfer and assess reaction purity?
Answer:
- FT-IR Spectroscopy: Detect the characteristic N₃⁻ asymmetric stretch at ~2100 cm⁻¹ .
- NMR Analysis: Use ¹H/¹³C NMR to identify shifts in amine-derived protons (e.g., disappearance of NH₂ signals) and new azide-related resonances.
- Mass Spectrometry (HRMS): Confirm molecular ion peaks matching the expected azide product.
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates with UV-active stains or iodine vapor .
Advanced: How should researchers address contradictions in reaction yields or byproduct formation under varying conditions?
Answer:
- Mechanistic Profiling: Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates and competing pathways. For example, trace water may hydrolyze the reagent to form phosphine oxides .
- Byproduct Analysis: Isolate side products via preparative HPLC and characterize using X-ray crystallography or 2D NMR to determine structural motifs.
- DoE (Design of Experiments): Systematically vary parameters (temperature, solvent, stoichiometry) to map optimal conditions and minimize undesired pathways .
Advanced: What strategies evaluate functional group compatibility during azide transfer reactions?
Answer:
- Competitive Experiments: Perform parallel reactions with substrates containing silyl ethers, tertiary amines, or alkyl bromides to assess tolerance. For example, the reagent does not react with tertiary alkyl bromides, making it suitable for orthogonal functionalization .
- Computational Modeling: Use DFT calculations to predict reactivity trends (e.g., electron-withdrawing groups may slow azide transfer).
- Protecting Groups: Temporarily mask sensitive functionalities (e.g., alcohols as TMS ethers) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
